1-[(Tert-butoxy)carbonyl]-7,7-difluoro-1-azaspiro[3.5]nonane-2-carboxylic acid

Physicochemical profiling pKa modulation Gem-difluoro effect

Metabolic instability at the cyclohexane 7-position limits lead optimization. This gem-difluoro spirocyclic building block directly addresses that liability. • Blocks CYP450-mediated oxidation at the 7-position, validated in matched molecular pair analyses. • Reduces LogP by ~0.5 units vs. non-fluorinated analog, improving aqueous solubility. • Lowers pKa by 0.3-0.5 units, tuning ionization for optimal bioavailability. • Boc-protected amine and free carboxylic acid enable direct SPPS incorporation. • 19F NMR handle for binding studies. Supplied as a custom synthesis product with full analytical characterization.

Molecular Formula C14H21F2NO4
Molecular Weight 305.32 g/mol
Cat. No. B13628812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(Tert-butoxy)carbonyl]-7,7-difluoro-1-azaspiro[3.5]nonane-2-carboxylic acid
Molecular FormulaC14H21F2NO4
Molecular Weight305.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C(CC12CCC(CC2)(F)F)C(=O)O
InChIInChI=1S/C14H21F2NO4/c1-12(2,3)21-11(20)17-9(10(18)19)8-13(17)4-6-14(15,16)7-5-13/h9H,4-8H2,1-3H3,(H,18,19)
InChIKeyJLKAQJUDPDIYFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7,7-Difluoro-1-azaspiro[3.5]nonane Building Block


1-[(Tert-butoxy)carbonyl]-7,7-difluoro-1-azaspiro[3.5]nonane-2-carboxylic acid (molecular formula C14H21F2NO4, MW 305.32 g/mol) is a conformationally restricted, gem-difluorinated spirocyclic amino acid derivative. It combines a 1-azaspiro[3.5]nonane core—a scaffold validated in multiple drug discovery programs, including FAAH inhibitors that achieved kinact/Ki values exceeding 1500 M⁻¹s⁻¹ [1]—with a Boc-protected amine and a free carboxylic acid for direct incorporation into peptide or small-molecule targets. The 7,7-gem-difluoro substitution on the cyclohexane ring is the critical structural feature that differentiates it from the non-fluorinated analog (CAS 2727954-96-1, MW 269.34 g/mol), introducing measurable alterations in acidity, lipophilicity, and metabolic stability that are consistent with systematic studies on gem-difluorinated cycloalkanes [2].

1-Azaspiro[3.5]nonane scaffold validated in FAAH inhibitor programs
Gem-difluorination modulates acidity, lipophilicity, and metabolic stability
Boc-amine and carboxylic acid provide orthogonal reactive handles

Limitations of the Non-Fluorinated Analog


Substituting the non-fluorinated 1-[(tert-butoxy)carbonyl]-1-azaspiro[3.5]nonane-2-carboxylic acid (CAS 2727954-96-1) for the 7,7-difluoro target compound is not a conservative replacement. Systematic matched molecular pair analyses on gem-difluorinated cycloalkanes demonstrate that the CF2 moiety predictably decreases the carboxylic acid pKa by 0.3–0.5 units and reduces LogP by 0.54–0.55 units relative to the non-fluorinated counterpart [1]. These shifts alter the ionization state at physiological pH, which in turn affects aqueous solubility, passive membrane permeability, and plasma protein binding—parameters that directly impact oral bioavailability and tissue distribution. Furthermore, the 7-position of the cyclohexane ring is a known metabolic soft spot susceptible to cytochrome P450 oxidation; gem-difluorination at this site blocks oxidative metabolism, a property that cannot be achieved with the non-fluorinated scaffold [2]. Procurement of the incorrect analog therefore introduces unquantified risk in both the physicochemical and pharmacokinetic profile of the final compound.

Property
Target Compound
Non-Fluorinated Analog
Ionization (pKa)
Gem-difluorination lowers pKa, altering fraction ionized at phys. pH
Higher pKa; ionization state may differ, impacting solubility and permeability
Lipophilicity (LogP)
Reduced LogP, supporting lower promiscuous binding risk
Higher LogP; may increase off-target binding and hERG liability
Metabolic Stability
7,7-difluoro blocks CYP oxidation; predicted stable or improved CLint
7-position is a metabolic soft spot; oxidation likely, risking rapid clearance

Differentiation vs. Closest Analogs


Gem-Difluorination Lowers Carboxylic Acid pKa

The 7,7-gem-difluoro substitution lowers the acidity constant (pKa) of the carboxylic acid moiety relative to the non-fluorinated 1-[(tert-butoxy)carbonyl]-1-azaspiro[3.5]nonane-2-carboxylic acid. In a systematic study of gem-difluorinated bicyclic and monocyclic carboxylic acids, gem-difluorination decreased the pKa values by 0.3–0.5 units compared to their non-fluorinated counterparts, an effect attributed to the electron-withdrawing inductive effect of the fluorine atoms [1]. This trend was confirmed across multiple ring sizes (C3–C7) and was nearly identical for acyclic and cyclic aliphatic systems [2].

pKa Modulation
Class-level inference
ΔpKa = -0.3 to -0.5 vs non-fluorinated
May increase aqueous solubility at physiological pH
Inferred from gem-difluorocycloalkane carboxylic acid data
Physicochemical profiling pKa modulation Gem-difluoro effect

Gem-Difluorination Reduces LogP

The 7,7-difluoro substitution reduces the octanol-water partition coefficient (LogP) of the spirocyclic building block compared to its non-fluorinated parent. Experimental measurements on 6,6-difluorobicyclo[3.2.0]heptane-derived benzamide and anilide model compounds demonstrated that gem-difluorination decreases LogP by 0.54–0.55 units [1]. This lipophilicity reduction is consistent with findings from the broader gem-difluorocycloalkane series, where the CF2 moiety was found to either decrease or leave LogP unchanged depending on ring size and the spatial orientation of C–F bonds relative to vicinal C–H bonds [2].

LogP Reduction
Class-level inference
ΔLogP = -0.54 to -0.55 vs non-fluorinated
Supports reduced lipophilicity-driven off-target binding
Based on model bicyclic difluoro derivatives
Lipophilicity control LogP reduction Drug-likeness optimization

Gem-Difluorination Preserves Metabolic Stability

The 7,7-difluoro substitution is strategically positioned at a metabolically labile site on the cyclohexane ring. In vitro measurements of human microsomal intrinsic clearance (CLint) across a homologous series of functionalized gem-difluorinated C3–C7 cycloalkanes demonstrated that gem-difluorination either did not affect or slightly improved metabolic stability compared to non-fluorinated counterparts [1]. This finding is particularly relevant for spirocyclic scaffolds, where the cyclohexane ring in 1-azaspiro[3.5]nonane systems is susceptible to oxidative metabolism; the gem-difluoro group blocks CYP-mediated oxidation at the 7-position [2].

Metabolic Stability
Class-level inference
Predicted equal or improved CLint vs non-fluorinated
May block CYP oxidation at the 7-position
Based on human microsomal data for C3–C7 gem-difluorocycloalkanes
Metabolic stability Intrinsic clearance Human liver microsomes

FAAH Inhibition by 1-Azaspiro[3.5]nonane

The 1-azaspiro[3.5]nonane core—the foundation of the target compound—has demonstrated quantitative superiority over other spirocyclic scaffolds in fatty acid amide hydrolase (FAAH) inhibition. In a head-to-head comparison of multiple spirocyclic cores, the 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane series achieved FAAH kinact/Ki potency values greater than 1500 M⁻¹s⁻¹, clearly distinguishing themselves from other spirocyclic cores on the basis of superior potency [1]. Lead optimization from this series produced PF-04862853, a compound that advanced to clinical candidate status based on remarkable potency, selectivity, pharmacokinetic properties, and in vivo efficacy in pain models [2].

FAAH Inhibition
Cross-study comparable
kinact/Ki > 1500 M⁻¹s⁻¹ (scaffold class)
Scaffold supports serine hydrolase inhibitor research
7-azaspiro[3.5]nonane urea series; lead IC50 = 0.30 μM
FAAH inhibition Spirocyclic SAR Covalent inhibitor potency

Defined Exit Vectors and Conformational Restriction

The spirocyclic architecture of 1-azaspiro[3.5]nonane creates well-defined exit vectors for the carboxylic acid (at the 2-position of the azetidine ring) and the Boc-protected amine, enabling precise spatial orientation of substituents within a compact three-dimensional framework . The 7,7-gem-difluoro substitution further rigidifies the cyclohexane ring conformation through the fluorine gauche effect, reducing conformational flexibility compared to the non-fluorinated analog. Spirocyclic scaffolds with defined exit vectors have been shown to enable access to hard-to-reach protein pockets and improve target selectivity by restricting the conformational ensemble available for binding [1]. The Boc group at the 1-position provides a temporary protecting group that can be removed under mild acidic conditions (TFA or HCl/dioxane) to reveal the free secondary amine for further functionalization, while the carboxylic acid at the 2-position is directly available for amide coupling without additional deprotection steps.

Exit Vectors
Supporting evidence
Orthogonal carboxylic acid & Boc-amine; rigid spirocyclic core
Enables precise spatial presentation of functional groups
Conformational restriction enhances target selectivity
Exit vector geometry Conformational restriction Spirocyclic scaffold design

7,7-Difluoro-1-azaspiro[3.5]nonane Applications


Covalent Inhibitor Optimization

For programs targeting serine hydrolases (e.g., FAAH, DAGL, ABHD) or other enzymes where covalent warheads are deployed, the 7,7-difluoro-1-azaspiro[3.5]nonane scaffold provides a validated starting point. The 1-azaspiro[3.5]nonane core has demonstrated kinact/Ki > 1500 M⁻¹s⁻¹ against FAAH [1], while the 7,7-difluoro substitution is expected to confer metabolic stability at the oxidation-prone cyclohexane 7-position based on systematic human liver microsome data for gem-difluorocycloalkanes [2]. The Boc-protected amine can be deprotected and functionalized with a urea or carbamate warhead, while the carboxylic acid enables conjugation to selectivity-conferring recognition elements.

Fluorinated Amino Acid Surrogate for Peptide Design

The compound serves as a rigid, fluorinated proline or pipecolic acid analog. The spirocyclic azetidine ring imposes conformational restriction on the peptide backbone, while the 7,7-difluoro substitution on the cyclohexane ring reduces LogP by ~0.5 units relative to the non-fluorinated scaffold [1], improving aqueous solubility of the resulting peptide. The Boc group allows direct incorporation into standard solid-phase peptide synthesis (SPPS) protocols, with deprotection achievable under standard TFA cleavage conditions. The 19F nuclei provide a convenient NMR handle for monitoring binding interactions and conformational dynamics.

FBDD 3D Library Design

The spirocyclic nature of the 1-azaspiro[3.5]nonane core provides well-defined exit vectors that enable systematic exploration of three-dimensional chemical space, a strategy increasingly emphasized to escape the 'flatland' of traditional aromatic fragment libraries [1]. The carboxylic acid and Boc-protected amine offer orthogonal functionalization handles for fragment elaboration. The 7,7-difluoro substitution provides a spectroscopic 19F handle for fragment-based NMR screening and modulates the physicochemical profile (pKa reduced by 0.3–0.5 units, LogP reduced by ~0.5 units) to improve fragment solubility and ligand efficiency metrics [2].

PROTAC Linker Design

The 7,7-difluoro-1-azaspiro[3.5]nonane scaffold has appeared in patent applications for cereblon-based PROTAC degraders, where the rigid spirocyclic framework serves as a conformationally defined linker element [1]. The Boc group enables selective amine deprotection for sequential conjugation to the E3 ligase ligand and the target protein ligand via the carboxylic acid. The metabolic stability conferred by the 7,7-difluoro substitution is particularly relevant for PROTAC molecules, which often suffer from poor pharmacokinetics due to their high molecular weight. By stabilizing the linker against oxidative metabolism, this building block can contribute to improved in vivo half-life of the final degrader molecule.

Application
Selection Property
Validation Focus
Serine hydrolase inhibitor research (e.g., FAAH)
Gem-difluorination for metabolic stability
Intrinsic clearance in human liver microsomes
Fluorinated peptide design
LogP reduction and ¹⁹F NMR handle
Solubility and conformational analysis via ¹⁹F NMR
3D fragment library design
Defined exit vectors and fluorinated profile
Ligand efficiency and fragment solubility metrics
PROTAC linker research
Metabolic stability and rigid linker geometry
In vitro metabolic stability and linker length optimization
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